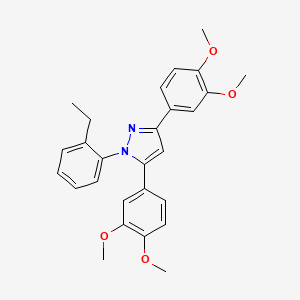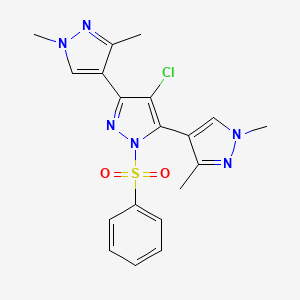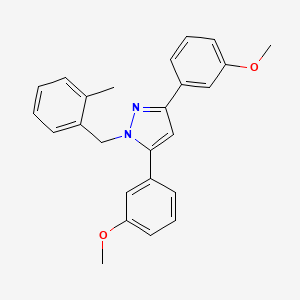![molecular formula C17H14ClN7O B10917411 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917411.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring fused with a triazolopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable benzyl chloride derivative, the pyrazole ring is formed through a cyclization reaction with hydrazine hydrate under reflux conditions.
Construction of the Triazolopyrimidine Core: The pyrazole intermediate is then reacted with a triazole derivative under acidic or basic conditions to form the triazolopyrimidine core.
Final Coupling Reaction: The final step involves coupling the triazolopyrimidine intermediate with a carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reaction volumes: while maintaining precise control over temperature and reaction times.
Utilizing continuous flow reactors: to enhance reaction efficiency and safety.
Implementing purification techniques: such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyrazole or triazolopyrimidine rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) can target the carboxamide group, converting it to an amine.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl or halogen groups.
Scientific Research Applications
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated as a potential inhibitor of enzymes like CDK2 (cyclin-dependent kinase 2), which is involved in cell cycle regulation and cancer progression.
Biological Studies: Used in studies to understand its effects on cellular pathways, apoptosis, and cell cycle progression.
Pharmaceutical Development: Explored for its antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
Triazolopyrimidine Derivatives: Compounds such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine.
Uniqueness
N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its specific structural features that confer high binding affinity and selectivity towards CDK2, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H14ClN7O |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H14ClN7O/c1-11-8-14(25-17(21-11)19-10-20-25)16(26)22-15-6-7-24(23-15)9-12-4-2-3-5-13(12)18/h2-8,10H,9H2,1H3,(H,22,23,26) |
InChI Key |
CXEDACHFTSGSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10917334.png)
![{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10917336.png)
![N-[4-(azepan-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917344.png)
![3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10917350.png)
![1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10917353.png)
![Ethyl 2-(prop-2-en-1-ylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10917358.png)
![N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10917365.png)
![7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917369.png)

![N-cycloheptyl-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10917375.png)
![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10917381.png)
![N-(2,2-difluoroethyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917391.png)


